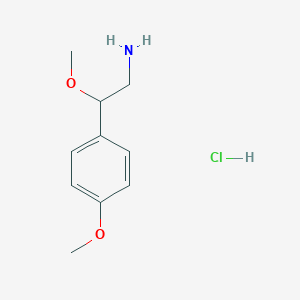

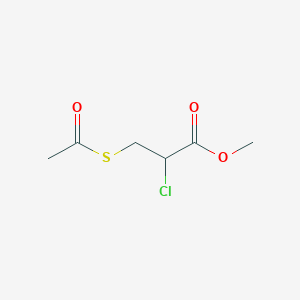

Methyl 3-acetylsulfanyl-2-chloro-propanoate

Übersicht

Beschreibung

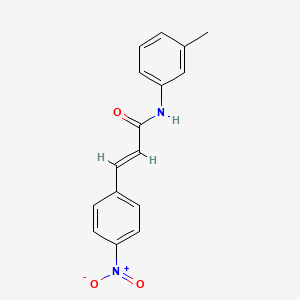

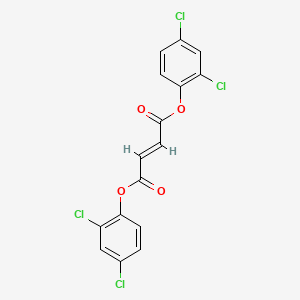

“Methyl 3-acetylsulfanyl-2-chloro-propanoate” is a chemical compound with the CAS Number: 32371-92-9 . It has a molecular weight of 196.65 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9ClO3S/c1-4(8)11-3-5(7)6(9)10-2/h5H,3H2,1-2H3 . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-acetylsulfanyl-2-chloro-propanoate” are not available, esters in general can undergo a variety of reactions. For example, they can participate in Claisen Condensation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 196.65 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Preparation of Coenzyme M Analogues : Analogues of 2-(methylthio)ethanesulfonate, a precursor in methane biosynthesis, were synthesized to investigate their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. Modifications at the sulfide or sulfonate position were found to inhibit methane production, indicating potential applications in manipulating microbial methane generation processes (Gunsalus, Romesser, & Wolfe, 1978).

Oxidation of Hydrocarbons : Aqueous platinum salts were used to selectively oxidize water-soluble organic compounds, demonstrating the potential of metal-catalyzed oxidation processes in organic synthesis. This method highlights the reactivity of methyl groups in certain hydrocarbons, which could influence the design of novel oxidation strategies (Labinger et al., 1993).

Environmental Science

- Recovery and Recycling of Acetic Acid : Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, used in pharmaceutical and herbicide production, necessitates significant acetic acid usage. Research into efficient recovery methods for acetic acid from waste solutions underscores the importance of sustainable practices in chemical manufacturing (Wang, 2006).

Photocatalysis and Environmental Degradation

- Destruction of Methyl Bromide : Studies on the degradation of methyl bromide adsorbed on activated carbon propose methods for mitigating the environmental impact of this potent ozone-depleting substance. Techniques such as thiosulfate treatment and electrolysis could offer pathways for the responsible disposal of harmful fumigants (Yang et al., 2015).

Eigenschaften

IUPAC Name |

methyl 3-acetylsulfanyl-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3S/c1-4(8)11-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIHVSLHPYRNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325710 | |

| Record name | METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-acetylsulfanyl-2-chloro-propanoate | |

CAS RN |

32371-92-9 | |

| Record name | NSC516386 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METHYL 3-ACETYLSULFANYL-2-CHLORO-PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1-oxa-7-azaspiro[2.5]octan-8-one](/img/structure/B1655045.png)

![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)

![7-Chloro-10-methyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-one](/img/structure/B1655050.png)

![Hydrazinecarbothioamide, 2-[1-(4-pyridinyl)ethylidene]-](/img/structure/B1655053.png)

![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)

![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)